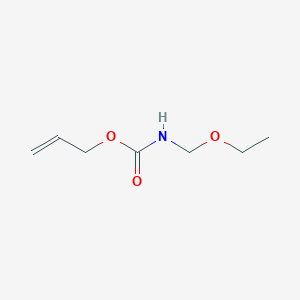

Prop-2-en-1-yl (ethoxymethyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

59186-19-5 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

prop-2-enyl N-(ethoxymethyl)carbamate |

InChI |

InChI=1S/C7H13NO3/c1-3-5-11-7(9)8-6-10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |

InChI Key |

FOZLWSMJBLPODA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCNC(=O)OCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Prop 2 En 1 Yl Ethoxymethyl Carbamate

Direct Synthesis Approaches to Alkoxymethyl Carbamates

Direct synthesis strategies aim to construct the target molecule with high atom economy, often by combining multiple components in a single pot or by utilizing highly reactive intermediates that guide the formation of the desired structure.

Isocyanates are highly valuable precursors for carbamate (B1207046) synthesis due to their reactivity with alcohols. A theoretical direct route to Prop-2-en-1-yl (ethoxymethyl)carbamate would involve the reaction of ethoxymethyl isocyanate with allyl alcohol. However, a more practical and versatile approach involves the in situ generation of an isocyanate which is then trapped.

One such strategy begins with the generation of allyl isocyanate. Allyl carbamate can be dehydrated under mild conditions to produce allyl cyanate (B1221674), which undergoes a spontaneous rearrangement to the more stable allyl isocyanate. orgsyn.org This reactive isocyanate can then be subjected to reaction with an appropriate ethoxymethyl source to furnish the final product.

Alternatively, isocyanates can be generated from amines and a carbon monoxide source. researchgate.net In a process relevant to the target compound, an arylamine can be converted to a carbamic acid using carbon dioxide (CO2) in the presence of a base; this intermediate is then dehydrated to yield an isocyanate. organic-chemistry.org This generated isocyanate can be trapped by alcohols to form carbamates. organic-chemistry.org This principle can be extended to the synthesis of the target molecule, potentially through a multi-component reaction involving an appropriate amine, a carbonyl source, allyl alcohol, and an ethoxymethylating agent.

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 chemical feedstock represents a green and sustainable alternative to traditional phosgene-based chemistry for carbamate synthesis. researchgate.netacs.org Several catalytic systems have been developed for the synthesis of N-substituted carbamates directly from CO2, amines, and alcohols. researchgate.net

A direct, three-component synthesis could be envisioned by reacting CO2, an amine, and an alcohol under catalytic conditions. For the synthesis of Prop-2-en-1-yl (ethoxymethyl)carbamate, this could theoretically involve the reaction of allylamine (B125299), CO2, and ethoxymethanol, or ethoxymethylamine, CO2, and allyl alcohol. Catalysts such as cerium oxide (CeO2) combined with 2-cyanopyridine (B140075) have proven effective in promoting the one-pot synthesis of various N-arylcarbamates from CO2, alcohols, and amines. researchgate.net Other heterogeneous catalysts, including mixed oxides like TiO2–Cr2O3/SiO2, have also shown high efficacy and reusability in producing N-substituted carbamates from amines, alcohols, and urea (B33335) (as a CO2 surrogate). rsc.orgresearchgate.net Furthermore, electrochemical methods have been developed that mediate the fixation of CO2 in a three-component cascade reaction to yield carbamate compounds. rsc.org

| Catalyst System | Carbonyl Source | Substrates | Key Features | Reference |

|---|---|---|---|---|

| CeO2 and 2-cyanopyridine | CO2 | Amines, Alcohols | Effective for one-pot synthesis, applicable to various amines including arylamines. | researchgate.net |

| TiO2–Cr2O3/SiO2 | Urea | Amines, Alcohols | High yields (95-98%) and catalyst can be reused multiple times without deactivation. | rsc.orgresearchgate.net |

| MgO–ZnO | Dialkyl Carbonates (from CO2) | Polyurea Derivatives | High isolated yields (93-98%) and good catalyst reusability. | ionike.com |

| Electrochemical-mediated | CO2 | Amines, N-alkenylsulfonamides | Environmentally friendly electro-oxidation promotes the three-component reaction. | rsc.org |

| Cs2CO3 | CO2 | Amines, Alcohols | Reaction promoted by a larger excess of alcohol; selectivity shifts to carbamate over time. |

Transcarbamoylation, also known as transurethanization, is an equilibrium reaction that involves the transfer of a carbamoyl (B1232498) group from a donor molecule (e.g., another carbamate) to an acceptor, typically an alcohol. acs.orgrsc.org This method avoids the use of toxic isocyanates and can often be performed under mild conditions. acs.orgorganic-chemistry.org

A prominent method involves the tin-catalyzed transcarbamoylation of alcohols using phenyl carbamate as the carbamoyl donor. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction proceeds smoothly in toluene (B28343) at elevated temperatures, demonstrating broad functional-group tolerance and providing good yields for primary and secondary alcohols. organic-chemistry.org To synthesize the target molecule, a potential pathway would be the transcarbamoylation of allyl alcohol with a suitable N-(ethoxymethyl)carbamate donor, catalyzed by a tin compound like dibutyltin (B87310) maleate (B1232345) or another Lewis acid. organic-chemistry.org

The mechanism of transcarbamoylation can proceed through two main pathways: an associative pathway, analogous to transesterification, or a dissociative pathway, where the donor carbamate decomposes to form an isocyanate intermediate that subsequently reacts with the alcohol. rsc.org The choice of catalyst and reaction conditions can influence the dominant pathway. acs.org

Indirect Synthesis via Protective Group Strategies

Indirect methods involve the stepwise construction of the target molecule, typically by first synthesizing a core structure which is then further functionalized. These strategies often rely on the use of protective groups to ensure regioselectivity.

A highly reliable and logical indirect route to Prop-2-en-1-yl (ethoxymethyl)carbamate involves a two-step sequence starting with the synthesis of allyl carbamate. Allyl carbamate can be prepared in excellent yield by treating allyl alcohol with trichloroacetyl isocyanate, followed by the mild hydrolysis of the trichloroacetyl group. orgsyn.org

Once allyl carbamate is obtained, the second step is the introduction of the ethoxymethyl group onto the nitrogen atom. This is a standard N-alkylation reaction that functions as a protection step for the N-H group. The reaction is typically carried out by deprotonating the allyl carbamate with a suitable base, such as sodium hydride (NaH), to form a sodium salt. This nucleophilic salt is then reacted with an electrophile, ethoxymethyl chloride (EOM-Cl), to form the desired N-ethoxymethyl bond, yielding Prop-2-en-1-yl (ethoxymethyl)carbamate.

This strategy encompasses a range of multi-step syntheses where a precursor already containing either the allyl or the carbamate functionality is elaborated. For instance, one could begin with allylamine and introduce the (ethoxymethyl)carbamate group. This could be achieved by reacting allylamine with a custom chloroformate reagent derived from ethoxymethanol.

Conversely, a molecule containing a pre-formed carbamate can be functionalized with an allyl group. More advanced strategies leverage the existing functional groups to direct further reactions. The carbamate group, for example, is a powerful directed metalation group (DMG), capable of directing lithiation to the ortho position on an aromatic ring. acs.orgnih.gov While the target molecule is aliphatic, related principles of substrate-directed reactions can be applied. For example, rhodium complexes have been used to catalyze the asymmetric hydroformylation of allyl carbamates, demonstrating that the carbamate and allyl groups can be used to orchestrate complex transformations and introduce new functionality. nih.gov Such sequential functionalization approaches offer significant flexibility in accessing complex carbamate structures.

Stereoselective and Regioselective Synthetic Pathways to Prop-2-en-1-yl (ethoxymethyl)carbamate and its Analogues

The synthesis of prop-2-en-1-yl (ethoxymethyl)carbamate presents challenges in controlling both stereoselectivity at the allylic position and regioselectivity of the carbamate addition. Research into related allyl carbamates offers valuable insights into overcoming these hurdles.

Stereoselective Synthesis: The creation of chiral centers in allylic systems is a key focus of modern organic synthesis. For allylic alcohols, stereoselective synthesis can be achieved through various methods, including the Hoppe-Matteson-Aggarwal rearrangement, which can proceed with high diastereoselectivity in the absence of traditional chiral ligands like sparteine. researchgate.netresearchgate.net Another powerful technique is the enantioselective allylation of aldehydes using chiral catalysts, which can produce homoallylic alcohols with excellent control over the stereochemistry. nih.gov While not directly applied to the target molecule, these methods for creating chiral allylic alcohols provide a foundation for synthesizing enantiomerically enriched precursors that could then be converted to the desired carbamate.

Furthermore, direct enantioselective allylation of carbamates has been achieved using iridium catalysts, yielding branched, protected primary allylic amines with high regioselectivity and enantioselectivity. escholarship.org This approach, if adapted, could offer a direct route to chiral analogues of prop-2-en-1-yl (ethoxymethyl)carbamate.

Regioselective Synthesis: The regioselectivity of reactions involving unsymmetrical allyl systems is a critical aspect. In the context of carbamate synthesis, palladium-catalyzed domino reactions of carbon dioxide, amines, and unsymmetrical allyl chlorides have been shown to proceed with high regioselectivity. researchgate.net Similarly, the aminohydroxylation of acyclic allylic carbamates can exhibit high levels of regioselectivity, which is attributed to the formation of a specific transition metal-substrate linkage. nih.govrsc.org Nickel-catalyzed reductive carboxylation of allylic alcohols with CO2 has also been developed to provide linear β,γ-unsaturated carboxylic acids as the sole regioisomer. nih.gov These catalytic systems could potentially be adapted to control the addition of the (ethoxymethyl)carbamate group to the prop-2-en-1-yl moiety.

A plausible synthetic strategy for prop-2-en-1-yl (ethoxymethyl)carbamate would involve two main steps: the formation of an N-(ethoxymethyl) isocyanate intermediate, followed by its reaction with allyl alcohol. The regioselectivity of this addition would be crucial, and catalytic methods could play a key role in directing the reaction to the desired isomer.

Green Chemistry Principles and Sustainable Synthesis of Prop-2-en-1-yl (ethoxymethyl)carbamate

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates, aiming to reduce the use of hazardous reagents and improve sustainability.

Traditional methods for carbamate synthesis often involve toxic reagents like phosgene (B1210022) and its derivatives. researchgate.net Modern approaches seek to replace these with more benign alternatives. Carbon dioxide (CO2), being an abundant, non-toxic, and renewable C1 source, is a particularly attractive alternative. The direct synthesis of carbamates from CO2, amines, and alcohols is a key area of research. researchgate.net Basic catalysts have been shown to effectively convert aliphatic amines to the corresponding carbamates under mild conditions using CO2. nih.gov

Another sustainable approach involves the use of urea as a carbonyl source for the synthesis of N-substituted carbamates from amines and alcohols, often employing solid catalysts. kuleuven.be This method avoids the use of phosgene and can be highly efficient. For instance, silica (B1680970) gel-supported catalysts have been used for the synthesis of various alkyl carbamates from urea and alcohols with high yields. mdpi.com

The development of solvent-free and catalyst-free methods is also a significant goal in green chemistry. An environmentally friendly protocol for synthesizing primary carbamates from sodium cyanate, an alcohol or phenol (B47542), and trichloroacetic acid has been reported as a simple, solvent-free methodology.

The synthesis of prop-2-en-1-yl (ethoxymethyl)carbamate could potentially be achieved through these greener routes, for example, by reacting allyl alcohol with a suitable amine and CO2 in the presence of a catalyst, or by using urea as the carbonyl source in a reaction with allyl alcohol and an ethoxymethylamine precursor.

Catalytic Systems and Their Mechanistic Roles in the Synthesis of Prop-2-en-1-yl (ethoxymethyl)carbamate

Catalysis is central to the development of efficient and selective methods for carbamate synthesis. Various catalytic systems, primarily based on transition metals, have been investigated for their ability to promote carbamate formation under mild conditions.

Palladium-based catalysts are widely used in carbamate synthesis. For instance, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of alcohols provides a broad range of aryl carbamates. mit.edu The mechanism of such reactions often involves the formation of an isocyanate intermediate. Palladium catalysts have also been employed in the regioselective domino reaction of CO2, amines, and allyl chlorides to produce allyl carbamates. researchgate.net

Nickel complexes have also shown promise in catalyzing carbamate synthesis. A process for synthesizing isocyanates and their derivatives from organic halides and metal cyanates has been developed using a nickel complex in the zero oxidation state as a catalyst. google.com

Iridium catalysts have been instrumental in the development of enantioselective allylation reactions of carbamates. escholarship.org Computational studies on the iridium-catalyzed formation of allyl carbamates from CO2 have provided insights into the reaction mechanism, suggesting that the reaction proceeds through the formation of an iridium-allyl intermediate followed by nucleophilic attack of the in situ formed carbamate. nih.gov

The synthesis of prop-2-en-1-yl (ethoxymethyl)carbamate could leverage these catalytic systems. A potential catalytic cycle might involve the activation of allyl alcohol or a derivative by a transition metal catalyst, followed by the introduction of the (ethoxymethyl)carbamate moiety. The nature of the catalyst and ligands would be critical in controlling the stereoselectivity and regioselectivity of the reaction.

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of Prop 2 En 1 Yl Ethoxymethyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group, an ester of carbamic acid, is a versatile functional group whose reactivity is influenced by the substituents on both the nitrogen and oxygen atoms. In Prop-2-en-1-yl (ethoxymethyl)carbamate, the presence of an ethoxymethyl group on the nitrogen atom introduces unique electronic and steric effects that modulate its stability and reaction pathways.

Acid-Catalyzed and Base-Catalyzed Hydrolytic Stability and Kinetic Investigations

The hydrolysis of carbamates, breaking the ester linkage to yield an alcohol, an amine, and carbon dioxide, can be catalyzed by both acids and bases. The stability of Prop-2-en-1-yl (ethoxymethyl)carbamate towards hydrolysis is a critical parameter in its application and persistence.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of carbamates is generally initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For Prop-2-en-1-yl (ethoxymethyl)carbamate, the ether oxygen of the ethoxymethyl group can also be protonated, potentially leading to a competing decomposition pathway. However, acid-catalyzed hydrolysis of many carbamates is not a dominant mechanism under typical environmental pH conditions. clemson.edu The rate of acid-catalyzed hydrolysis is dependent on the proton concentration in the medium.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a more significant degradation pathway for many carbamates. clemson.edu The reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the ester bond and the release of the corresponding alcohol (allyl alcohol) and the carbamate anion. The latter can then decompose to an amine and carbon dioxide. The rate of this process is directly proportional to the hydroxide ion concentration.

Illustrative Kinetic Data for Carbamate Hydrolysis (General)

| Carbamate Type | Condition | Relative Rate | Mechanism |

|---|---|---|---|

| N-Alkyl Carbamate | Acidic (pH < 4) | Slow | A-2 type, protonation of carbonyl oxygen |

| N-Alkyl Carbamate | Neutral (pH 7) | Very Slow | Uncatalyzed hydrolysis |

| N-Alkyl Carbamate | Basic (pH > 8) | Fast | BAC2 type, nucleophilic attack by OH- |

Thermally Induced Rearrangement Pathways of the Carbamate Ester

Allyl carbamates are known to undergo thermally induced rearrangement reactions, most notably ukzn.ac.zaukzn.ac.za-sigmatropic rearrangements. masterorganicchemistry.com These pericyclic reactions involve the concerted reorganization of six electrons through a cyclic transition state. For Prop-2-en-1-yl (ethoxymethyl)carbamate, a potential thermal rearrangement could involve the migration of the carbamoyl (B1232498) group from the oxygen atom to the terminal carbon of the allyl group.

However, the more common rearrangement for allyl carbamates is the Curtius-like rearrangement, where an acyl azide (B81097) intermediate is not involved. Instead, direct heating can lead to the formation of an isocyanate and an alcohol. masterorganicchemistry.com Another possibility is the Hofmann-like rearrangement if the nitrogen bears a hydrogen, which is not the case here.

A related and well-documented rearrangement is the Overman rearrangement, which involves the ukzn.ac.zaukzn.ac.za-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. While not a carbamate, it highlights the propensity of allylic systems to undergo such transformations.

Nucleophilic Acyl Substitution Reactions at the Carbamate Carbonyl

The carbonyl carbon of the carbamate group in Prop-2-en-1-yl (ethoxymethyl)carbamate is an electrophilic center and can undergo nucleophilic acyl substitution. csbsju.edu In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then expels a leaving group. The ethoxy group of the carbamate ester is a potential leaving group.

The reactivity of the carbamate towards nucleophilic acyl substitution is generally lower than that of other carboxylic acid derivatives like acid chlorides or anhydrides, but comparable to or slightly less than that of esters. The nature of the nucleophile and the reaction conditions are critical in determining the outcome of the reaction. Strong nucleophiles such as organometallic reagents or alkoxides can effectively displace the leaving group. For instance, transesterification can occur in the presence of an alcohol and a suitable catalyst. rsc.org

Chemical Transformations of the Allyl Group

The allyl group, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, is a versatile functionality that participates in a variety of chemical transformations.

Electrophilic Addition Reactions Across the Alkene Double Bond

The double bond of the allyl group in Prop-2-en-1-yl (ethoxymethyl)carbamate is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to one of the sp2-hybridized carbons, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. For the allyl group, this would typically result in the formation of a secondary carbocation.

Common electrophilic additions include the addition of hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X₂). For example, the reaction with HBr would be expected to yield Prop-2-en-1-yl (ethoxymethyl)(2-bromopropyl)carbamate. The presence of the carbamate moiety can influence the reactivity of the double bond through electronic effects.

Examples of Electrophilic Addition Reactions

| Reagent | Expected Major Product | Reaction Type |

|---|---|---|

| HBr | Prop-2-en-1-yl (2-bromo-1-ethoxymethyl)carbamate | Hydrobromination |

| Br2 | Prop-2-en-1-yl (2,3-dibromo-1-ethoxymethyl)carbamate | Bromination |

| H2O/H+ | Prop-2-en-1-yl (2-hydroxy-1-ethoxymethyl)carbamate | Hydration |

Cycloaddition Reactions and Their Stereochemical Outcomes

The allyl group can participate as the 2π-electron component in cycloaddition reactions, most notably in [4+2] Diels-Alder reactions and [3+2] cycloadditions. youtube.com

In a Diels-Alder reaction, the allyl group would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly predictable; it is a concerted, suprafacial-suprafacial cycloaddition. libretexts.org This means that the stereochemistry of the dienophile is retained in the product. The presence of the electron-withdrawing carbamate group can activate the double bond of the allyl group towards reaction with electron-rich dienes.

[3+2] Cycloaddition reactions, often involving 1,3-dipoles such as azides or nitrile oxides, can also occur across the double bond of the allyl group to form five-membered heterocyclic rings. The stereochemical outcome of these reactions can also be highly specific, depending on the nature of the 1,3-dipole and the reaction conditions.

The stereoselectivity of these cycloaddition reactions is a key feature, allowing for the construction of complex cyclic structures with defined stereochemistry. The facial selectivity of the approach of the diene or 1,3-dipole to the allyl group can be influenced by the steric bulk of the carbamate moiety. nih.gov

Radical Reactions and Polymerization Initiation Potential of the Allyl Moiety

The allyl group in prop-2-en-1-yl (ethoxymethyl)carbamate is a key site for radical reactions. The allyl radical, formed by the abstraction of a hydrogen atom from the allylic position, exhibits significant stability due to resonance delocalization of the unpaired electron across the three-carbon system. acs.orgacs.orgnih.gov This inherent stability makes the formation of the allyl radical a favorable process in many radical-mediated transformations. acs.org

However, the polymerization of allyl compounds, including allyl carbamates, presents unique challenges. While the allyl group can be initiated for polymerization, the process is often inefficient, leading to polymers with low molecular weight. acs.org This is primarily attributed to a phenomenon known as degradative chain transfer. In this process, a growing polymer radical chain abstracts an allylic hydrogen from a monomer molecule, terminating the kinetic chain and generating a stable, less reactive allyl radical that is slow to reinitiate polymerization. acs.orguwindsor.ca

The propensity for degradative chain transfer is a significant characteristic of allyl monomers and is influenced by the structure of the monomer. acs.org Studies on various allyl monomers have shown that the rate of chain transfer is related to the polar effects of the functional groups attached to the allyl system. uwindsor.ca For prop-2-en-1-yl (ethoxymethyl)carbamate, the electron-withdrawing nature of the carbamate group could influence the stability of the C-H bond at the α-position, thereby affecting the rate of degradative chain transfer. uwindsor.ca

Recent research has explored strategies to overcome the limitations of allyl polymerization. For instance, in the context of allyl ethers, a radical-mediated cyclization (RMC) mechanism has been proposed as an alternative to the conventional free-radical addition mechanism. nih.gov This process involves the initial abstraction of an allylic hydrogen, followed by cyclization and subsequent propagation. While not directly studied for prop-2-en-1-yl (ethoxymethyl)carbamate, such alternative polymerization pathways could potentially be relevant.

Palladium-Catalyzed Cross-Coupling and Functionalization Reactions

The allyl group of prop-2-en-1-yl (ethoxymethyl)carbamate is susceptible to a variety of palladium-catalyzed cross-coupling and functionalization reactions, most notably the Tsuji-Trost reaction. acs.orgnih.govbris.ac.uk In these reactions, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to oxidative addition and the formation of a π-allylpalladium(II) complex, with the carbamate functioning as a leaving group. bris.ac.ukrsc.org This electrophilic intermediate can then be attacked by a wide range of nucleophiles, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the allylic position. bris.ac.uk

The regioselectivity of the nucleophilic attack on the unsymmetrical π-allylpalladium intermediate is a critical aspect of these reactions and is influenced by factors such as the nature of the palladium ligands and the nucleophile itself. nih.govrsc.org Typically, "soft" nucleophiles attack the less substituted terminus of the allyl group, while "hard" nucleophiles may attack the metal center first. nih.gov

Allyl carbamates are known to be effective substrates in these transformations. acs.orgnih.gov For instance, palladium-catalyzed allylation of carbonucleophiles using allyl carbamates has been demonstrated, with the structure of the amine part of the carbamate influencing the selectivity of the reaction. acs.org Furthermore, the use of chiral ligands in palladium-catalyzed allylic alkylations can lead to the formation of enantiomerically enriched products. acs.org

It is important to note that under certain palladium-catalyzed conditions, allyl carbamates can undergo deprotection to the corresponding amine. nih.gov This occurs via the formation of the π-allylpalladium complex, followed by decarboxylation of the resulting carbamic acid. nih.gov Careful control of the reaction conditions is therefore necessary to favor the desired cross-coupling pathway over deprotection. acs.orgnih.gov

Reactivity of the Ethoxymethyl Ether Linkage

The ethoxymethyl ether linkage in prop-2-en-1-yl (ethoxymethyl)carbamate introduces another reactive site into the molecule, primarily susceptible to cleavage under acidic conditions.

Acid-Catalyzed and Lewis Acid-Mediated Cleavage Reactions of the Ether

The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction. nih.gov The ether oxygen is first protonated by a strong acid, making the attached carbon more electrophilic and facilitating nucleophilic attack by the counter-ion of the acid. rsc.orgnih.gov The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. nih.govwikipedia.org

Intermolecular and Intramolecular Transacetalization or Transetherification Reactions

Transetherification reactions involve the exchange of an alkoxy group of an ether with an alcohol, often catalyzed by acids or metal catalysts. acs.orgacs.org For prop-2-en-1-yl (ethoxymethyl)carbamate, an intermolecular transetherification could occur in the presence of an alcohol and a suitable catalyst, leading to the exchange of the ethoxy group.

Intramolecular reactions are also a possibility. While there are no specific reports on the transacetalization or transetherification of prop-2-en-1-yl (ethoxymethyl)carbamate, the potential for such reactions exists, especially if a nucleophilic group is present elsewhere in the molecule that can participate in an intramolecular cyclization.

Influence of the Ethoxymethyl Group on Neighboring Group Participation and Reactivity

Neighboring group participation (NGP) is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule, which can affect the reaction rate and stereochemistry. uwindsor.ca The oxygen atoms of the ethoxymethyl group in prop-2-en-1-yl (ethoxymethyl)carbamate possess lone pairs of electrons that could potentially participate in reactions at adjacent atoms.

Directed Metalation Studies Involving the Carbamate Group

The carbamate functional group, particularly the N,N-disubstituted carbamate, is a powerful directed metalation group (DMG) in organic synthesis. acs.orgacs.orgnih.gov This is most prominently observed in directed ortho-metalation (DoM) reactions of aryl carbamates. In these reactions, the carbamate group directs an organolithium base to deprotonate the aromatic ring at the position ortho to the carbamate, forming a lithiated intermediate that can then be trapped with various electrophiles. acs.orgacs.orgnih.gov

The directing ability of the carbamate is attributed to the coordination of the lithium reagent to the Lewis basic carbonyl oxygen of the carbamate, which positions the base for regioselective deprotonation of the adjacent C-H bond.

Regioselective Functionalization of Aromatic or Aliphatic Substrates using Prop-2-en-1-yl (ethoxymethyl)carbamate as a Directed Metalation Group

The O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in the regioselective functionalization of aromatic compounds, a process known as Directed ortho-Metalation (DoM). nih.govacs.org This strategy allows for the deprotonation of the position ortho to the O-carbamate group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents in a highly controlled manner. acs.org

The general efficacy of O-aryl carbamates as DMGs has been extensively documented. nih.gov For instance, the N,N-diethyl-O-carbamate group has shown outstanding performance in guiding the regioselective assembly of ortho-substituted phenol (B47542) derivatives. acs.org The directing power of the carbamate is such that it often outcompetes other directing groups present on the aromatic ring. uwindsor.ca

While specific studies on Prop-2-en-1-yl (ethoxymethyl)carbamate as a directed metalation group are not extensively detailed in the reviewed literature, the established principles of DoM chemistry provide a strong basis for predicting its behavior. The core O-carbamate functionality is the primary driver of the regioselectivity. The substituents on the nitrogen atom, in this case, an allyl (prop-2-en-1-yl) and an ethoxymethyl group, can influence the stability and reactivity of the organolithium intermediate.

Table 1: Predicted Regioselective Functionalization of an Aromatic Substrate

| Starting Material | Reagents | Predicted Intermediate | Electrophile (E+) | Predicted Product |

| Phenyl (ethoxymethyl)(prop-2-en-1-yl)carbamate | 1. s-BuLi, TMEDA, THF, -78 °C | ortho-Lithiated Phenyl Carbamate | I2 | 2-Iodophenyl (ethoxymethyl)(prop-2-en-1-yl)carbamate |

| Phenyl (ethoxymethyl)(prop-2-en-1-yl)carbamate | 1. s-BuLi, TMEDA, THF, -78 °C | ortho-Lithiated Phenyl Carbamate | DMF | 2-Formylphenyl (ethoxymethyl)(prop-2-en-1-yl)carbamate |

| Phenyl (ethoxymethyl)(prop-2-en-1-yl)carbamate | 1. s-BuLi, TMEDA, THF, -78 °C | ortho-Lithiated Phenyl Carbamate | Me3SiCl | 2-(Trimethylsilyl)phenyl (ethoxymethyl)(prop-2-en-1-yl)carbamate |

This table is predictive and based on the well-established reactivity of related O-aryl carbamates in Directed ortho-Metalation reactions.

Mechanistic Insights into O-Carbamate Directed Metalation Processes

The mechanism of O-carbamate directed metalation involves a complex interplay of coordination and deprotonation. nih.gov The process is generally initiated by the coordination of the organolithium base to the Lewis basic carbonyl oxygen of the carbamate group. acs.org This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of a thermodynamically stable ortho-lithiated species. nih.govacs.org This is often referred to as a complex-induced proximity effect (CIPE). nih.gov

The key steps in the mechanism are:

Coordination: The alkyllithium reagent, often in the presence of a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to break up aggregates, coordinates to the carbonyl oxygen of the carbamate. uwindsor.ca

Deprotonation: The coordinated base then abstracts a proton from the adjacent ortho position on the aromatic ring, leading to the formation of a C-Li bond. This step is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate. nih.govacs.org

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and readily reacts with a variety of electrophiles to yield the ortho-functionalized product. nih.gov

The stability of the ortho-lithiated carbamate is a crucial factor. While N,N-diethylcarbamates are generally stable at -78 °C, warming can lead to a rearrangement known as the anionic ortho-Fries rearrangement, which results in the formation of an ortho-hydroxy amide. uwindsor.caharvard.edu The specific N-substituents on Prop-2-en-1-yl (ethoxymethyl)carbamate, namely the allyl and ethoxymethyl groups, could potentially influence the stability and reactivity profile of the lithiated intermediate, though specific studies are not available. The ethoxymethyl group, being an acetal, might exhibit sensitivity to the strongly basic and nucleophilic conditions of the metalation reaction.

Computational and Theoretical Investigations of Prop 2 En 1 Yl Ethoxymethyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. nih.gov These calculations can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For Prop-2-en-1-yl (ethoxymethyl)carbamate, a computational analysis would reveal the specific atomic orbitals contributing to the HOMO and LUMO, thereby identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table is a template representing typical data that would be generated from a quantum chemical calculation. No experimental or calculated data for this specific compound is currently available.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.com By calculating the vibrational modes of a molecule's optimized geometry, a theoretical spectrum can be generated. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. mdpi.com Comparing the calculated spectrum with an experimental one allows for precise assignment of the observed absorption bands. For Prop-2-en-1-yl (ethoxymethyl)carbamate, this would involve identifying characteristic frequencies for the C=O, C-O, N-H, and C=C bonds within its structure.

Table 2: Illustrative Vibrational Mode Assignments This table illustrates the type of data obtained from vibrational analysis. The listed frequencies are based on general group frequencies for carbamates and are not specific calculated values for the title compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (sp²) | Stretching | 3010 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O (urethane) | Stretching | 1680 - 1740 |

| C=C (allyl) | Stretching | 1620 - 1680 |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like Prop-2-en-1-yl (ethoxymethyl)carbamate, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify the most stable of these conformers and understand the energy barriers between them.

Within a flexible molecule, it is possible for non-covalent interactions, such as intramolecular hydrogen bonds, to occur. nih.gov In the case of Prop-2-en-1-yl (ethoxymethyl)carbamate, a hydrogen bond could potentially form between the amide hydrogen (N-H) and one of the oxygen atoms. The presence of such interactions can significantly influence the molecule's preferred conformation, stability, and reactivity. NBO analysis is one computational technique that can be used to identify and quantify the strength of these interactions. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Reaction Pathway Elucidation and Mechanistic Insights through Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed examination of reaction pathways and the elucidation of complex mechanisms.

While specific transition state characterizations for the synthesis and degradation of Prop-2-en-1-yl (ethoxymethyl)carbamate are not extensively documented in the literature, insights can be drawn from computational studies on analogous systems, such as the iridium-catalyzed formation of allyl carbamates and the degradation of carbamates by hydroxyl radicals. researchgate.netresearchgate.net

Synthetic Pathways: The synthesis of allyl carbamates can be achieved through various routes, including the reaction of allyl alcohols with isocyanates or the metal-catalyzed reaction of allyl compounds with amines and carbon dioxide. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of such reactions. For instance, in the iridium-catalyzed synthesis of enantioenriched allyl carbamates, computational methods have been used to analyze the reaction steps, which involve the formation of an iridium-allyl intermediate followed by a nucleophilic attack by the in situ formed carbamate (B1207046). nih.gov These studies reveal that the rate-determining step can vary depending on the specific isomers involved in the reaction pathway. nih.gov

A plausible synthetic route to Prop-2-en-1-yl (ethoxymethyl)carbamate could involve the reaction of allyl alcohol with an appropriate ethoxymethyl-substituted isocyanate or a related precursor. The characterization of the transition state for this reaction would likely involve locating a saddle point on the potential energy surface corresponding to the formation of the carbamate linkage.

Degradative Pathways: Carbamates are known to undergo degradation through various mechanisms, including hydrolysis and oxidation. nih.gov Computational studies have explored the degradation of carbamate pesticides by hydroxyl (•OH) radicals in the atmosphere. researchgate.net These studies use methods like dual-level direct dynamics to calculate the rate constants for different reaction channels. researchgate.net The primary degradation mechanism often involves hydrogen abstraction from various sites on the carbamate molecule. researchgate.net For Prop-2-en-1-yl (ethoxymethyl)carbamate, potential sites for hydrogen abstraction by •OH radicals would include the allyl group, the ethoxy group, and the methylene (B1212753) bridge.

A hypothetical transition state for the hydrogen abstraction from the allyl group of Prop-2-en-1-yl (ethoxymethyl)carbamate by a hydroxyl radical is depicted below. The geometry and energy of such a transition state could be calculated using quantum chemical methods.

Interactive Data Table: Hypothetical Transition State Geometries for Key Reaction Steps

Note: The following data is illustrative and based on general principles of transition state theory for analogous reactions, as specific data for Prop-2-en-1-yl (ethoxymethyl)carbamate is not available.

| Reaction Step | Key Interatomic Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Synthesis: Nucleophilic attack of alkoxide on isocyanate | C-N: 1.85, N-O: 2.10 | -250 |

| Degradation: H-abstraction from allyl group by •OH | C-H: 1.35, H-O: 1.20 | -1200 |

Theoretical models, such as Transition State Theory (TST), are crucial for calculating kinetic and thermodynamic parameters of chemical reactions. researchgate.net These parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide quantitative insights into reaction rates and feasibility.

For the synthesis and degradation of Prop-2-en-1-yl (ethoxymethyl)carbamate, these parameters can be derived from the computed potential energy surface. For example, the activation energy for a particular reaction step can be calculated as the energy difference between the transition state and the reactants.

Kinetic modeling of similar reactions, such as the gas-phase dehydration of glycerol (B35011) to acrolein, has been performed to determine activation energies and frequency factors. researchgate.net Thermodynamic analyses in such studies also provide values for the change in standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction. researchgate.net While specific values for Prop-2-en-1-yl (ethoxymethyl)carbamate are not available, the methodologies employed in these studies are directly applicable.

Interactive Data Table: Illustrative Kinetic and Thermodynamic Parameters for Analogous Carbamate Reactions

Note: This data is representative of typical values found for carbamate synthesis and degradation reactions and is not specific to Prop-2-en-1-yl (ethoxymethyl)carbamate.

| Reaction Type | Activation Energy (Ea) (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Synthesis (Esterification-like) | 40 - 80 | -20 to -60 | -100 to -150 |

| Degradation (Hydrolysis) | 60 - 100 | -10 to 10 | -80 to -120 |

| Degradation (Oxidative) | 20 - 50 | -150 to -250 | 20 to 50 |

Spectroscopic Property Predictions and Their Correlation with Experimental Data (e.g., NMR Chemical Shifts)

Computational quantum chemistry, particularly DFT, has become a standard tool for predicting spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR shielding tensors, from which the chemical shifts can be derived. nih.gov

The predicted NMR chemical shifts for Prop-2-en-1-yl (ethoxymethyl)carbamate can be correlated with experimentally obtained spectra to aid in structure verification and signal assignment. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). mdpi.com

Benchmark studies have shown that with appropriate computational methodologies, it is possible to achieve high accuracy in the prediction of ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. mdpi.comresearchgate.net For instance, methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C have been identified as providing good performance. mdpi.com

Interactive Data Table: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for Prop-2-en-1-yl (ethoxymethyl)carbamate

Note: Experimental values are hypothetical. Predicted values are illustrative of what could be obtained from DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Allyl CH₂ | 4.60 | 4.55 | 66.5 | 66.0 |

| Allyl CH | 5.95 | 5.90 | 133.0 | 132.5 |

| Allyl =CH₂ | 5.30 | 5.25 | 118.0 | 117.5 |

| N-CH₂-O | 4.90 | 4.85 | 78.0 | 77.5 |

| O-CH₂-CH₃ | 3.60 | 3.55 | 64.0 | 63.5 |

| CH₃ | 1.20 | 1.15 | 15.0 | 14.5 |

Structure-Reactivity Relationships within Alkoxymethyl Allyl Carbamate Series

The chemical reactivity of Prop-2-en-1-yl (ethoxymethyl)carbamate is intrinsically linked to its molecular structure. By systematically modifying the structure of related alkoxymethyl allyl carbamates and analyzing the resulting changes in reactivity, it is possible to establish structure-reactivity relationships. nih.govrsc.org

The key structural features of Prop-2-en-1-yl (ethoxymethyl)carbamate that influence its reactivity are the allyl group, the carbamate linkage, and the ethoxymethyl group.

Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition and can participate in various cycloaddition reactions. The allylic protons are also relatively acidic and can be abstracted to form an allylic anion.

Carbamate Group: The carbamate moiety is known to be a directing group in certain reactions, such as directed metalation. acs.orgnih.gov It is also the site of hydrolysis, which leads to the breakdown of the molecule.

Ethoxymethyl Group: The ethoxymethyl group attached to the nitrogen atom can influence the electronic properties of the carbamate nitrogen and the stability of the molecule. The presence of the ether linkage introduces another potential site for chemical attack.

By computationally modeling a series of alkoxymethyl allyl carbamates with varying alkyl groups (e.g., methoxymethyl, propoxymethyl), it would be possible to quantify the electronic and steric effects of these groups on the reactivity of the carbamate. For example, one could investigate how the length and branching of the alkoxy chain affect the activation energy for hydrolysis or the stability of the corresponding N-acyliminium ion intermediate in potential oxidation reactions. pitt.edu Such studies provide valuable insights for the rational design of carbamate compounds with desired properties.

Derivatization Strategies and Analogue Synthesis for Enhanced Functionality

Modifications at the Carbamate (B1207046) Nitrogen

The nitrogen atom of the carbamate group in Prop-2-en-1-yl (ethoxymethyl)carbamate, while somewhat sterically hindered and electronically influenced by the adjacent ethoxymethyl group, remains a viable site for further functionalization. N-alkylation and N-acylation reactions, along with the conversion to urea (B33335) and thiourea (B124793) derivatives, represent key strategies for modifying this position.

N-Alkylation and N-Acylation Reactions

N-alkylation of carbamates, including those with N-alkoxy substituents, can be achieved under various conditions, often requiring a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. A mild and selective method for N-alkylation involves the use of cesium carbonate (Cs2CO3) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). researchgate.netepa.gov This approach is highly efficient for introducing a range of alkyl and aromatic groups. researchgate.net Another strategy for N-alkylation of carbamates and amides utilizes alcohols as alkylating agents, catalyzed by an iridium complex such as [Cp*IrCl2]2, under solvent-free conditions. researchgate.net This method is atom-economical, producing water as the only by-product. researchgate.net

N-acylation of carbamates can be effectively carried out using acid anhydrides or acid chlorides. Lewis acids like zinc chloride (ZnCl2) have been shown to catalyze the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions, providing good yields of the corresponding N-acyl products. researchgate.net Heteropolyacids, such as Wells-Dawson type, also serve as efficient catalysts for this transformation. nih.gov These reactions typically proceed under mild conditions and offer a direct route to N-acylated derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Typical Yields | Citation(s) |

| N-Alkylation | Alkyl halide, Cs2CO3, TBAI, DMF | N-Alkyl carbamate | High | researchgate.netepa.gov |

| N-Alkylation | Alcohol, [Cp*IrCl2]2, NaOAc, 130 °C | N-Alkyl carbamate | Up to 94% | researchgate.net |

| N-Acylation | Acetic anhydride, ZnCl2, room temp. | N-Acetyl carbamate | Good | researchgate.net |

| N-Acylation | Carboxylic anhydride, Wells-Dawson HPA | N-Acyl carbamate | Good | nih.gov |

Synthesis of Substituted Urea and Thiourea Derivatives

The carbamate functionality can serve as a precursor for the synthesis of urea and thiourea derivatives. The reaction of carbamates with amines to form ureas can be promoted by various reagents. For instance, lanthanum triflate catalyzes the direct conversion of N-alkoxycarbonyl-protected amines into unsymmetrical ureas in high yields. organic-chemistry.org Another approach involves the use of trimethylaluminum, which facilitates the reaction of carbamate-protected amines with other amines to produce bi-, tri-, and tetra-substituted ureas. organic-chemistry.org Phenyl carbamates are often used as intermediates for the preparation of N,N'-substituted ureas by reacting them with a stoichiometric amount of an amine in dimethyl sulfoxide (B87167) at ambient temperature. commonorganicchemistry.com

The synthesis of thiourea derivatives from carbamates is less direct. A common method for preparing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. nih.govnih.gov However, methods starting from amines and carbon disulfide in an aqueous medium have been developed for a more environmentally friendly approach. researchgate.net For N,N-disubstituted carbamates, conversion to thioureas would likely involve a multi-step process, potentially via cleavage of the carbamate to the corresponding amine followed by reaction with a thiocarbonylating agent.

| Derivative | Synthetic Method | Key Reagents | Product | Citation(s) |

| Urea | From Carbamate | Amine, Lanthanum triflate | Unsymmetrical Urea | organic-chemistry.org |

| Urea | From Phenyl Carbamate | Amine, DMSO | N,N'-Disubstituted Urea | commonorganicchemistry.com |

| Thiourea | From Amine | Carbon disulfide, aqueous medium | Symmetrical/Unsymmetrical Thiourea | researchgate.net |

| Thiourea | From Amine | Isothiocyanate | N,N'-Disubstituted Thiourea | nih.govnih.gov |

Functionalization of the Allyl Moiety

The prop-2-en-1-yl (allyl) group of the title compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation)

Hydroboration-oxidation of the allylic double bond provides a route to the corresponding 1,2- or 1,3-diols, depending on the regioselectivity of the boron addition. The hydroboration of alkenes is typically anti-Markovnikov, meaning the boron atom adds to the less substituted carbon of the double bond. nih.gov Subsequent oxidation, usually with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond. nih.gov The use of bulky boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity for terminal alkenes. nih.gov

Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, can be catalyzed by various transition metal complexes, with rhodium and platinum catalysts being common. nih.govresearchgate.net The reaction of allyl chloride with trichlorosilane (B8805176) has been shown to be efficiently catalyzed by a rhodium complex, [Rh(μ-Cl)(dppbzF)]2, yielding the corresponding chloropropylsilane. nih.gov For allyl carbamates, this reaction would introduce a silyl (B83357) group, which can be a versatile synthetic intermediate.

| Reaction | Catalyst/Reagent | Product | Key Features | Citation(s) |

| Hydroboration-Oxidation | 9-BBN, then H2O2, NaOH | Primary alcohol | Anti-Markovnikov addition | nih.gov |

| Hydrosilylation | [Rh(μ-Cl)(dppbzF)]2, HSiCl3 | Alkyltrichlorosilane | High selectivity | nih.gov |

| Hydrosilylation | Ruthenium catalyst, Alkoxysilane | Alkylalkoxysilane | Efficient for functionalized allylic compounds | researchgate.net |

Epoxidation and Dihydroxylation of the Double Bond

The double bond of the allyl group can be readily converted into an epoxide, a versatile three-membered ring that can be opened by various nucleophiles. The epoxidation of electron-deficient alkenes, such as those influenced by the electron-withdrawing carbamate group, can be achieved using hydrogen peroxide in the presence of a suitable catalyst, like a divanadium-substituted phosphotungstate. nih.gov This method has been shown to be effective for a variety of electron-deficient alkenes, providing the corresponding epoxides in high yields. nih.gov

Syn-dihydroxylation of the double bond, leading to a vicinal diol, is commonly achieved using osmium tetroxide (OsO4) as a catalyst in conjunction with a co-oxidant. researchgate.netjst.go.jpmasterorganicchemistry.com The Sharpless asymmetric dihydroxylation, employing a chiral ligand, allows for the enantioselective synthesis of diols from prochiral alkenes. researchgate.net This reaction is well-documented for a range of olefins, including allyl carbamates. jst.go.jp A copper-catalyzed aerobic aminooxygenation of N-alkoxycinnamyl carbamates has also been reported, which proceeds via a radical mechanism to form oxazolidinone products. chemrxiv.orgacs.orgchemrxiv.org

| Reaction | Reagents | Product | Stereochemistry | Citation(s) |

| Epoxidation | H2O2, [γ-PW10O38V2(μ-OH)2]3- | Epoxide | N/A | nih.gov |

| Dihydroxylation | Catalytic OsO4, NMO | Vicinal Diol | syn-addition | masterorganicchemistry.com |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral Vicinal Diol | Enantioselective syn-addition | researchgate.netjst.go.jp |

| Aminooxygenation | Cu(OAc)2, Ligand, Air | Oxazolidinone | Diastereoselective | chemrxiv.orgacs.org |

Olefin Metathesis Reactions for Oligomerization or Polymerization

The allyl group is a suitable substrate for olefin metathesis reactions, which can be used for the synthesis of oligomers or polymers. Acyclic Diene Metathesis (ADMET) polymerization of α,ω-dienes, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is a powerful method for producing polymers. mdpi.com If Prop-2-en-1-yl (ethoxymethyl)carbamate were part of a larger molecule containing another terminal alkene, ring-closing metathesis (RCM) could be employed to form cyclic structures. doi.orgrsc.orgyoutube.com The presence of an alkoxy group near the double bond has been reported to facilitate RCM reactions. doi.org Furthermore, the polymerization of monomers containing allyl groups via olefin metathesis has been demonstrated for the synthesis of various functional polymers, including polycarbonates.

| Metathesis Type | Catalyst | Monomer Requirement | Product | Citation(s) |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Diene | Cyclic Olefin | doi.orgrsc.org |

| Acyclic Diene Metathesis (ADMET) | Grubbs or Schrock Catalyst | α,ω-Diene | Linear Polymer | mdpi.com |

| Polymerization | Grubbs Catalyst (M204) | Monomer with allyl groups | Cross-linked Polymer |

Transformations of the Ethoxymethyl Ether

The N-ethoxymethyl group in prop-2-en-1-yl (ethoxymethyl)carbamate is an N,O-acetal, a functional group susceptible to various transformations under controlled conditions. These reactions allow for the unmasking of the N-H bond or conversion to other useful functionalities.

Ether Cleavage and Exchange with Other Alkoxymethyl Groups

Cleavage of the N-EOM group to reveal the parent N-H carbamate is a key deprotection strategy. This transformation is typically achieved under acidic conditions. Lewis acids are particularly effective in catalyzing the cleavage of such C-N bonds. researchgate.net For instance, a combination of a Lewis acid like zinc chloride (ZnCl₂) with a silicon-based reagent such as chlorotrimethylsilane (B32843) (TMSCl) can efficiently cleave N-alkoxymethyl groups from amides and carbamates. researchgate.net The reaction proceeds through the coordination of the Lewis acid to the ether oxygen, enhancing the leaving group ability of the ethoxy portion.

Furthermore, the ethoxymethyl group can be exchanged for other alkoxymethyl groups through transacetalization. This reaction involves treating the N-EOM carbamate with a different alcohol in the presence of an acid catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct. This strategy allows for the fine-tuning of properties such as solubility or stability by introducing groups like benzyloxymethyl (BOM) or methoxymethyl (MOM).

| Entry | Reagent(s) | Transformation | Purpose |

| 1 | Lewis Acid (e.g., ZnCl₂, TMSCl) | Cleavage | Deprotection to N-H carbamate |

| 2 | R'OH, Acid Catalyst | Exchange | Introduction of new alkoxymethyl group |

Controlled Hydrolysis to Hydroxymethyl or Aldehyde Derivatives

While vigorous hydrolysis leads to the full cleavage of the N-EOM group, carefully controlled conditions can yield intermediate products. The hydrolysis of N-alkoxymethyl carbamates can be managed to produce N-hydroxymethyl derivatives. researchgate.net This reaction requires precise control of pH and temperature to stop the reaction after the initial hydrolysis of the ether without proceeding to eliminate formaldehyde (B43269). These N-hydroxymethyl carbamates are valuable synthetic intermediates, acting as precursors to N-acyliminium ions or for the introduction of other functional groups.

Further oxidation of the N-hydroxymethyl intermediate, or direct oxidation of the N-ethoxymethyl carbamate under specific conditions, can yield the corresponding N-formyl derivative. While direct oxidation is challenging, a two-step process involving controlled hydrolysis followed by oxidation using mild reagents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol on the N-hydroxymethyl intermediate would be a viable pathway. Electrochemical methods have also been reported for the selective oxidative cleavage of similar C-N bonds, which could potentially be adapted to generate aldehyde derivatives. nih.gov

Synthesis and Evaluation of Homologous Series and Isomers

Systematic modification of the core structure of prop-2-en-1-yl (ethoxymethyl)carbamate allows for the exploration of structure-activity relationships. This involves altering the length and branching of both the alkene and alkoxy components.

Variations in the Allyl Chain Length and Branching

Homologous series can be synthesized by replacing the allyl alcohol precursor with other unsaturated alcohols. For example, using but-3-en-1-ol or pent-4-en-1-ol in the initial carbamate synthesis would yield analogues with longer carbon chains separating the double bond from the carbamate nitrogen. These modifications can influence the molecule's flexibility, lipophilicity, and reactivity in subsequent reactions like cyclizations or cross-coupling.

Branched analogues can be created using secondary or tertiary allylic alcohols. For instance, using but-3-en-2-ol (a simple branched allylic alcohol) would lead to a secondary carbamate. Iridium-catalyzed allylation reactions are particularly effective for synthesizing branched N-allyl carbamates with high regioselectivity and enantioselectivity. nih.gov Such branching introduces chirality and steric hindrance, which can significantly impact biological activity or the stereochemical outcome of further transformations. nih.gov

| Alcohol Precursor | Resulting Carbamate Structure | Key Feature |

| Prop-2-en-1-ol | Prop-2-en-1-yl carbamate | Parent Structure |

| But-3-en-1-ol | But-3-en-1-yl carbamate | Homologue (n=2) |

| Pent-4-en-1-ol | Pent-4-en-1-yl carbamate | Homologue (n=3) |

| But-3-en-2-ol | But-3-en-2-yl carbamate | Branched Isomer |

Structural Isomers of the Alkene and Alkoxy Groups

Isomerization of the double bond from the prop-2-en-1-yl (allyl) position to a prop-1-en-1-yl (propenyl) or prop-1-en-2-yl position would create structural isomers with distinct electronic and steric properties. The synthesis of vinyl carbamates (containing a C=C-N-COO- motif) often requires different synthetic routes, such as the trapping of isocyanates generated from Curtius rearrangement with enols or their equivalents. organic-chemistry.org

Similarly, the ethoxy group can be replaced by its structural isomer, the isopropoxy group, by using isopropyl alcohol in the formation of the N-alkoxymethyl ether. This seemingly minor change from a primary to a secondary alkoxy group can affect the stability of the N,O-acetal and its cleavage rate under acidic conditions.

Introduction of Heteroatoms or Cyclic Structures into the Core Scaffold

The allyl group is an exceptionally versatile handle for introducing further complexity, including heteroatoms and ring systems. These transformations can dramatically alter the molecule's three-dimensional shape and chemical properties.

One of the most powerful applications of the allyl carbamate moiety is in intramolecular cyclization reactions. researchgate.net Palladium-catalyzed reactions, for instance, can facilitate intramolecular amination or etherification, where the carbamate nitrogen or a tethered oxygen atom attacks the activated double bond to form five- or six-membered heterocyclic rings like oxazolidinones. nih.govnih.gov These reactions often proceed with high diastereoselectivity. nih.gov

Heteroatoms can also be introduced through reactions at the double bond. For example, dihydroxylation followed by further manipulation can install additional oxygen atoms. Aziridination can introduce a new nitrogen atom across the double bond. Furthermore, the carbamate nitrogen itself can be used to direct reactions. For example, after deprotection of the EOM group, the resulting N-H can be alkylated or acylated to introduce sulfur, phosphorus, or other heteroatom-containing side chains. The synthesis of N-hydroxy carbamates represents another strategy for incorporating an additional heteroatom (oxygen) directly onto the carbamate nitrogen. organic-chemistry.org

| Reaction Type | Reagents/Catalyst | Resulting Structure |

| Intramolecular Cyclization | Pd Catalyst | Oxazolidinone or similar heterocycle |

| Dihydroxylation | OsO₄, NMO | Diol on the propyl chain |

| Aziridination | (N-sulfonyl)iminoiodinane | Aziridine on the propyl chain |

| N-H Functionalization | Alkyl halide, Base (after deprotection) | N-alkylated allyl carbamate |

Advanced Analytical Research Methodologies for the Characterization of Prop 2 En 1 Yl Ethoxymethyl Carbamate

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of Prop-2-en-1-yl (ethoxymethyl)carbamate. By interacting with electromagnetic radiation, molecules yield unique spectra that reveal information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. While direct experimental data for Prop-2-en-1-yl (ethoxymethyl)carbamate is not widely published, expected chemical shifts can be predicted based on the analysis of its constituent functional groups: the allyl group, the carbamate (B1207046) linkage, and the ethoxymethyl group. organicchemistrydata.orglibretexts.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The protons of the ethoxymethyl group (-O-CH₂-O-CH₂-CH₃) would likely appear in the 3.4-4.5 ppm region, characteristic of hydrogens on carbons adjacent to an ether oxygen. libretexts.orglibretexts.org The allyl group (CH₂=CH-CH₂-) would exhibit characteristic signals: the terminal vinyl protons (=CH₂) around 5.0-5.4 ppm, the internal vinyl proton (-CH=) between 5.6-5.8 ppm, and the allylic protons (-CH₂-O) deshielded by the adjacent oxygen, likely appearing around 4.5 ppm. researchgate.net The carbamate N-H proton would present a broad signal whose position is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. For the allyl group, the terminal =CH₂ carbon is expected around 116 ppm, and the internal =CH- carbon at approximately 134 ppm. researchgate.net The carbonyl carbon (C=O) of the carbamate functional group typically resonates in the range of 150-180 ppm. wisc.edu Carbons of the ethoxymethyl group would be found in the ether region (50-90 ppm). docbrown.info

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the different protons of the allyl group and those of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Prop-2-en-1-yl (ethoxymethyl)carbamate

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Allyl | =CH₂ | 5.0 - 5.4 | ~116 |

| Allyl | -CH= | 5.6 - 5.8 | ~134 |

| Allyl | -CH₂-O- | ~4.5 | ~65 |

| Carbamate | C=O | - | 150 - 180 |

| Carbamate | N-H | Variable (e.g., 5-8) | - |

| Ethoxymethyl | -O-CH₂-O- | ~4.8 - 5.2 | ~90 |

| Ethoxymethyl | -O-CH₂-CH₃ | ~3.5 | ~65 |

| Ethoxymethyl | -CH₃ | ~1.2 | ~15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Prop-2-en-1-yl (ethoxymethyl)carbamate would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the carbamate group, typically found between 1680 and 1740 cm⁻¹. mdpi.com Another key feature would be the N-H stretch, appearing as a sharp to broad band around 3300-3500 cm⁻¹. The C-O single bond stretches from the ether and ester functionalities would result in strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹. The allyl group would be identified by C=C stretching around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For carbamates, characteristic peaks can be observed between 400 and 1800 cm⁻¹. nih.govacs.org The C=C bond of the allyl group would give a strong Raman signal. The symmetric vibrations of the carbamate and ether groups would also be visible, helping to build a complete vibrational fingerprint of the molecule. researchgate.netacs.org

Interactive Table 2: Expected Vibrational Frequencies for Prop-2-en-1-yl (ethoxymethyl)carbamate

| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carbamate | N-H stretch | 3300 - 3500 (sharp/broad) | Weak |

| Carbamate | C=O stretch | 1680 - 1740 (strong) | Moderate |

| Carbamate | C-N stretch | 1250 - 1350 (moderate) | Moderate |

| Allyl | =C-H stretch | 3010 - 3095 (moderate) | Strong |

| Allyl | C=C stretch | 1640 - 1650 (variable) | Strong |

| Ether | C-O-C stretch | 1000 - 1300 (strong) | Moderate |

| Alkane | C-H stretch | 2850 - 2960 (strong) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For Prop-2-en-1-yl (ethoxymethyl)carbamate (C₇H₁₃NO₃), the expected monoisotopic mass is 159.0895 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will break apart into smaller, characteristic fragment ions. libretexts.orgwikipedia.org Carbamates often exhibit characteristic fragmentation pathways. nih.gov A common fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov For the title compound, fragmentation would likely involve cleavage of the allyl group, the ethoxy group, and rearrangements involving the carbamate moiety, helping to piece together the molecular structure.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. masterorganicchemistry.com The key chromophore (light-absorbing part) in Prop-2-en-1-yl (ethoxymethyl)carbamate is the carbamate group, which contains a carbonyl (C=O) group and non-bonding electrons on the oxygen and nitrogen atoms.

Molecules with isolated carbonyl groups, like non-conjugated carbamates, typically exhibit two main absorption bands. A weak absorption (low molar absorptivity) corresponding to the n→π* transition is expected in the 270-300 nm range. masterorganicchemistry.com A much stronger absorption corresponding to the π→π* transition occurs at shorter wavelengths, usually below 200 nm. researchgate.netresearchgate.net Since Prop-2-en-1-yl (ethoxymethyl)carbamate lacks an extended system of conjugated double bonds, it is not expected to absorb light in the visible region of the spectrum and would therefore be colorless. libretexts.org

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like Prop-2-en-1-yl (ethoxymethyl)carbamate. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated from other components on a stationary phase (e.g., a C18 column) by a liquid mobile phase. thermofisher.comresearchgate.net

The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram. A purity level of >95% is often required for research-grade chemicals. researchgate.net

Several detection methods can be coupled with HPLC for the analysis of carbamates:

UV Detection: Since the carbamate group has a UV absorbance, a UV detector is a common and robust choice. nih.gov Detection is often performed at a wavelength around 220 nm to maximize sensitivity for the carbamate functional group. researchgate.net

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of specificity. researchgate.net It allows for the confirmation of the molecular weight of the compound in the main peak and the tentative identification of impurities in minor peaks, based on their mass-to-charge ratios and fragmentation patterns. nih.govnih.govchemrxiv.org

Chemiluminescence and Fluorescence Detection: For trace-level analysis of carbamates, highly sensitive detection methods can be employed. These often involve post-column derivatization, where the eluting compounds are mixed with reagents to produce a fluorescent or chemiluminescent product that can be detected with high sensitivity. arabjchem.orgepa.gov

Gas Chromatography (GC) for Volatile Samples and Thermal Stability Assessment

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, its application to carbamates, including Prop-2-en-1-yl (ethoxymethyl)carbamate, requires careful consideration due to their recognized thermal lability. proquest.comsepscience.comtaylorfrancis.com Direct analysis of carbamates by GC can lead to thermal degradation within the hot injector port, resulting in the formation of corresponding isocyanates and alcohols, which complicates quantification and identification. oup.com

To circumvent this, specialized injection techniques are employed. Fast GC, utilizing cold on-column injection, has been shown to be effective. oup.comnih.gov This method minimizes the exposure time of the analyte to high temperatures, thereby preventing decomposition. nih.gov By directly introducing the sample onto the column at a low initial temperature, thermal stress is significantly reduced. oup.com Other strategies include the use of temperature-programmable injectors (SPI) which allow for a controlled temperature ramp, and derivatization techniques such as flash alkylation in the injector port to create more thermally stable analogues prior to separation. proquest.comscispec.co.th

GC is also an invaluable tool for assessing the thermal stability of Prop-2-en-1-yl (ethoxymethyl)carbamate. By systematically varying the injector temperature and observing the chromatograms, the onset temperature of degradation can be determined. nih.gov The appearance of new peaks corresponding to degradation products at higher temperatures provides a clear indication of the compound's stability limits under GC conditions. nih.gov

Below is a hypothetical table of GC parameters optimized for the analysis of Prop-2-en-1-yl (ethoxymethyl)carbamate, designed to minimize thermal degradation.

Table 1: Illustrative GC Operating Conditions for Prop-2-en-1-yl (ethoxymethyl)carbamate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Injection Technique | Cold On-Column | Minimizes thermal stress and analyte degradation. oup.com |

| Injector Temperature | Programmed ramp: 50°C (1 min) to 200°C at 150°C/min | Controlled heating to prevent thermal shock. |

| Column Type | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | Standard polarity, robust column suitable for a wide range of compounds. |

| Column Dimensions | 15 m x 0.25 mm ID, 0.25 µm film thickness | Shorter column length reduces analysis time and analyte time at high temp. oup.com |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min | High flow rate minimizes residence time in the column. oup.com |

| Oven Program | 60°C (1 min), then 20°C/min to 220°C, hold for 2 min | Fast ramp rate to elute the compound quickly. nih.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD for high selectivity towards nitrogen-containing compounds; MS for definitive identification. nih.gov |

Advanced Chiral Separation Techniques for Enantiomeric or Diastereomeric Analysis

While Prop-2-en-1-yl (ethoxymethyl)carbamate itself is not chiral, the analytical principles for separating stereoisomers are critical for related carbamate structures that do possess chiral centers. Should a chiral analogue of this compound be synthesized, advanced chiral separation techniques, primarily High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), would be indispensable for resolving the enantiomers or diastereomers. nih.gov

The most successful CSPs for carbamate separations are often based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with various phenyl carbamates (e.g., 3,5-dimethylphenyl carbamate). nih.govyoutube.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer. youtube.com